molecular formula C9H11BrFNO B3246357 1-(2-Bromo-6-fluoro-3-methoxyphenyl)-N-methylmethanamine CAS No. 1779900-27-4

1-(2-Bromo-6-fluoro-3-methoxyphenyl)-N-methylmethanamine

Cat. No.: B3246357
CAS No.: 1779900-27-4
M. Wt: 248.09 g/mol
InChI Key: JPARFJMOWZRCMJ-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluoro-3-methoxyphenyl)-N-methylmethanamine is an organic compound that features a bromine, fluorine, and methoxy group attached to a phenyl ring, along with a methylated amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-fluoro-3-methoxyphenyl)-N-methylmethanamine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of a methoxy-substituted phenyl ring, followed by the introduction of the amine group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-fluoro-3-methoxyphenyl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a fluoromethoxyphenylmethanamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents such as ethanol or water.

Major Products Formed

    Oxidation: Formation of 2-bromo-6-fluoro-3-methoxybenzaldehyde or 2-bromo-6-fluoro-3-methoxybenzoic acid.

    Reduction: Formation of 2-fluoro-3-methoxyphenylmethanamine.

    Substitution: Formation of 2-hydroxy-6-fluoro-3-methoxyphenylmethanamine or 2-amino-6-fluoro-3-methoxyphenylmethanamine.

Scientific Research Applications

1-(2-Bromo-6-fluoro-3-methoxyphenyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluoro-3-methoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The methylated amine group can also play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-6-fluoro-3-methoxyphenyl)-2,2-dimethylpropan-1-one
  • 2-(2-Bromo-6-fluoro-3-methoxyphenyl)-1,1,1-trifluoropropan-2-ol
  • 1-(2-Bromo-6-fluoro-3-methoxyphenyl)prop-2-en-1-ol

Uniqueness

1-(2-Bromo-6-fluoro-3-methoxyphenyl)-N-methylmethanamine is unique due to the presence of the methylated amine group, which can significantly alter its chemical and biological properties compared to similar compounds. This structural feature can enhance its potential as a drug candidate or a functional material in various applications.

Properties

IUPAC Name

1-(2-bromo-6-fluoro-3-methoxyphenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO/c1-12-5-6-7(11)3-4-8(13-2)9(6)10/h3-4,12H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPARFJMOWZRCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1Br)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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